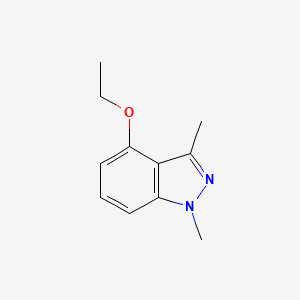

4-ethoxy-1,3-dimethyl-1H-indazole

Description

Overview of Indazole Heterocycles in Organic Chemistry

Indazole (C₇H₆N₂) is an isomeric heterocyclic compound featuring a benzene (B151609) ring fused to a pyrazole (B372694) ring. Current time information in Bangalore, IN.bldpharm.com This fusion results in a 10-π electron aromatic system, which confers it with a high degree of stability. guidechem.com The indazole ring system is not commonly found in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being notable exceptions. bldpharm.comchemnet.comorganic-chemistry.org However, its synthetic derivatives are widespread and form the core of numerous compounds investigated for various research applications. Current time information in Bangalore, IN.bldpharm.com

The indazole nucleus is characterized by its planar, bicyclic structure. organic-chemistry.org A key feature of indazole is its annular tautomerism, existing in two primary forms: 1H-indazole and 2H-indazole. bldpharm.comgoogle.com The 1H-tautomer is the thermodynamically more stable and predominant form in the gas phase, in solution, and in the solid state. bldpharm.comgoogle.com The aromaticity of the indazole ring is a crucial determinant of its stability and reactivity, with the 1H-tautomer exhibiting a more "benzenoid" character, which is energetically favored over the "quinonoid" structure of the 2H-tautomer. epo.orgnih.gov This inherent stability and the presence of two nitrogen atoms provide sites for substitution and functionalization, allowing for the synthesis of a diverse library of derivatives. googleapis.com

The indazole scaffold is a prominent feature in a vast number of synthetic compounds with a broad spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry. chemnet.com Its derivatives are investigated for their potential in various therapeutic areas. The versatility of the indazole ring allows for the introduction of different functional groups at various positions, leading to compounds with finely tuned properties. bldpharm.com This has led to the development of numerous indazole-based compounds that have entered clinical trials. The structural diversity and synthetic accessibility of indazole derivatives continue to make them a focal point of research in the quest for new and effective molecular probes and therapeutic candidates. Current time information in Bangalore, IN.

Importance of Specific Substitution Patterns on the Indazole Ring for Modulating Research-Relevant Properties

The biological activity and physicochemical properties of indazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring. Current time information in Bangalore, IN.bldpharm.com The functionalization at the N-1, N-2, and C-3 positions, as well as on the benzene ring, allows for the modulation of a compound's potency, selectivity, and pharmacokinetic profile. For instance, N-1 substitution is a common strategy to prevent tautomerization and to introduce specific side chains that can interact with biological targets. Substitution at the C-3 position has been shown to be critical for the activity of many indazole-based inhibitors. Furthermore, substituents on the benzene portion of the indazole ring can influence properties such as solubility, metabolic stability, and receptor-binding affinity. Current time information in Bangalore, IN. The careful selection of a substitution pattern is therefore a key aspect of the design of functionalized indazoles for specific research applications.

Rationale for Investigating 4-ethoxy-1,3-dimethyl-1H-indazole

The specific compound, this compound, has been synthesized and is available through chemical suppliers, identified by its CAS number 777863-07-7. bldpharm.comorganic-chemistry.org While detailed research findings on this specific molecule are not extensively published, the rationale for its investigation can be inferred from the known significance of its structural components.

The 1,3-dimethyl-1H-indazole core is a scaffold of current research interest. For example, derivatives of 1,3-dimethyl-6-amino-1H-indazole have been designed and synthesized as potential inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. bldpharm.com This suggests that the 1,3-dimethyl substitution pattern is a promising template for the development of new therapeutic agents.

Furthermore, the presence of an ethoxy group at the 4-position is also significant. Alkoxy substituents, in general, are known to modulate the electronic and lipophilic properties of a molecule, which can impact its biological activity and pharmacokinetic profile. Research on other 4-alkoxy-substituted indazoles has been conducted in various contexts. For instance, a study on N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide highlights the synthesis of indazoles with a 4-ethoxy group. google.comgoogleapis.com The investigation of such compounds points to an interest in exploring the effects of this specific substitution on the indazole scaffold.

Therefore, the investigation of this compound is a logical step in the exploration of the chemical space around the indazole nucleus. It combines the promising 1,3-dimethyl substitution pattern with a 4-ethoxy group, which can fine-tune the molecule's properties. Research into this compound could provide valuable structure-activity relationship (SAR) data and potentially lead to the discovery of new chemical probes or lead compounds for further development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-ethoxy-1,3-dimethylindazole |

InChI |

InChI=1S/C11H14N2O/c1-4-14-10-7-5-6-9-11(10)8(2)12-13(9)3/h5-7H,4H2,1-3H3 |

InChI Key |

YKMVBDQCEBUAMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=NN2C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1,3 Dimethyl 1h Indazole and Its Analogues

Historical Context of Indazole Synthesis

The synthesis of the indazole core has been a subject of chemical research for over a century, with early methods laying the groundwork for more sophisticated strategies developed in recent years. researchgate.net

Initial syntheses of the 1H-indazole ring system relied on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These foundational methods often involved diazotization or condensation reactions. A classic approach involves the diazotization of o-toluidine, followed by an intramolecular cyclization that utilizes the methyl group. chemicalbook.com Other seminal routes started from precursors like isatin, which could be converted to 1H-indazole-3-carboxylic acid via ring opening, diazotization, and reductive cyclization, or from anthranilic acid. chemicalbook.com The condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) also provided a straightforward entry to the 1H-indazole core. chemicalbook.com

| Early Synthetic Method | Starting Material | Key Transformation | Reference |

| Jacobson Synthesis | o-Toluidine | Diazotization and cyclization | chemicalbook.com |

| Isatin-based Synthesis | Isatin | Ring opening, diazotization, reductive cyclization | chemicalbook.com |

| Hydrazine Condensation | o-Halobenzaldehyde | Condensation and cyclization with hydrazine | chemicalbook.com |

| Nitrosation Route | o-Methylacetanilide | Nitrosation, rearrangement, and cyclization | chemicalbook.com |

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govjmchemsci.com The evolution of synthetic chemistry has provided a diverse toolkit to selectively prepare both isomers. researchgate.netbenthamdirect.com

Modern synthetic strategies have increasingly employed transition-metal catalysis to achieve high efficiency and regioselectivity. Palladium-, rhodium-, and copper-based catalysts are frequently used to facilitate C-H activation, C-N bond formation, and N-N bond formation. nih.govresearchgate.net For instance, Rh(III)-catalyzed C-H activation of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazoles. acs.org Similarly, copper-catalyzed intramolecular N-N bond formation from o-haloaryl N-sulfonylhydrazones is an effective method for generating 1H-indazoles. nih.gov

Metal-free approaches have also gained prominence, including methods that rely on oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to mediate C-H amination of arylhydrazones. nih.gov The [3+2] cycloaddition between arynes and diazo compounds represents another powerful, often metal-free, strategy for constructing the 1H-indazole skeleton. organic-chemistry.org The choice of catalyst can be crucial in directing the reaction pathway; a notable example is the cyclization of alkynyl triazenes, where copper salts promote the formation of 2H-indazoles, while silver salts switch the selectivity to produce indoles. nih.gov

Direct Synthetic Routes to 4-ethoxy-1,3-dimethyl-1H-indazole

While specific literature detailing a dedicated synthesis for this compound is not extensively published, its structure can be achieved by adapting established methodologies for substituted indazoles. The synthesis would require the strategic introduction of three key substituents: a methyl group at position 3, an ethoxy group at position 4, and a methyl group on the N1 nitrogen.

A plausible synthetic approach would involve constructing the indazole ring with the C3-methyl and C4-ethoxy groups already in place, followed by N-methylation.

Proposed Synthetic Pathway:

Precursor Synthesis: The synthesis could commence from a substituted o-nitroacetophenone, such as 3-ethoxy-2-nitroacetophenone. This starting material contains the precursors for the C3-methyl and C4-ethoxy groups.

Hydrazone Formation: The ketone is condensed with methylhydrazine to form the corresponding N-methylhydrazone.

Reductive Cyclization: The resulting hydrazone undergoes a reductive cyclization reaction. This key step involves the reduction of the nitro group to an amine, which then intramolecularly attacks the imine carbon, followed by aromatization to form the 1,3-dimethyl-4-ethoxy-1H-indazole core. This type of cyclization is a common strategy in heterocycle synthesis.

An alternative route could involve the cyclization of an o-haloaryl N-sulfonylhydrazone, a method that has been successfully used for various 1H-indazoles. nih.gov In this case, the starting material would be a 2-halo-6-ethoxyacetophenone, which would be converted to its N-methyl-N'-tosylhydrazone, followed by a copper-catalyzed intramolecular cyclization to yield the target compound.

The selection and synthesis of the starting material are critical. For the proposed route, 3-ethoxy-2-nitroacetophenone would be the key precursor. This could be synthesized from commercially available materials through nitration and etherification reactions. The order of these steps would be crucial to ensure the correct regiochemistry. For instance, starting with 3-hydroxyacetophenone, etherification to 3-ethoxyacetophenone followed by regioselective nitration at the 2-position would yield the desired precursor.

Derivatization of the indazole ring post-synthesis is also a viable strategy. One could synthesize 1,3-dimethyl-1H-indazol-4-ol and subsequently perform an etherification (e.g., Williamson ether synthesis with iodoethane) to install the 4-ethoxy group.

Functionalization and Derivatization Strategies for Indazoles at Specific Positions

The functionalization of a pre-formed indazole ring is a powerful strategy for creating diverse analogues. chim.it Different positions on the indazole ring exhibit distinct reactivity, allowing for regioselective modifications. bits-pilani.ac.in

Halogenation, particularly iodination and bromination at the C3 position, is a common first step for further modification. chim.it This is typically achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The resulting 3-haloindazoles are versatile intermediates for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bonds) or Buchwald-Hartwig (for C-N bonds) reactions, allowing for the introduction of aryl, heteroaryl, or amino groups. mdpi.commdpi.com

Direct C-H functionalization has emerged as a highly efficient method for derivatization, avoiding the need for pre-functionalized starting materials. bits-pilani.ac.inacs.org Transition metals like palladium and rhodium can catalyze the direct arylation, alkylation, or amination at various positions of the indazole core. nih.gov Studies have shown that the C3, C5, and C7 positions are often susceptible to such transformations. The substituent at the N1 position can act as a directing group, influencing the regioselectivity of the C-H activation.

N-alkylation and N-arylation are fundamental derivatization reactions. For 1H-indazoles, substitution typically occurs at the N1 position under basic conditions. Selective N2-functionalization is more challenging but can be achieved using specific directing groups or catalytic systems.

| Functionalization Type | Position(s) | Reagents/Conditions | Purpose | Reference |

| Halogenation | C3 | I₂, KOH, DMF; or NIS/NBS | Introduce a handle for cross-coupling | chim.it |

| Suzuki-Miyaura Coupling | C3 | Boronic acids, Pd catalyst, base | C-C bond formation (arylation) | mdpi.commdpi.com |

| C-H Arylation | C3, C5, C7 | Aryl halides, Pd or Rh catalyst | Direct introduction of aryl groups | nih.govbits-pilani.ac.in |

| N-Alkylation | N1 | Alkyl halide, base (e.g., NaH, K₂CO₃) | Introduce N1-substituents | mdpi.com |

C-Functionalization Methods (e.g., C-3, C-4, C-5, C-6, C-7)

The carbon framework of the indazole ring can be functionalized at several positions, with the C-3 position being a common site for modification due to its reactivity. chim.itnih.gov However, methods for functionalizing other positions, such as C-4, C-5, C-6, and C-7, have also been developed, allowing for comprehensive structural diversification. nih.govacs.orgresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of indazoles. rsc.orgnih.gov This reaction typically involves the coupling of a halogenated or triflated indazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling has been successfully employed for the arylation of various positions on the indazole ring. For instance, 3-iodo-1H-indazoles can be coupled with a range of aryl and heteroaryl boronic acids to introduce substituents at the C-3 position. nih.govmdpi.com Similarly, C-7 arylation of 4-substituted 1H-indazoles has been achieved through a Suzuki-Miyaura reaction of the corresponding C-7 bromo-indazole. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and functional group tolerance. rsc.orgnih.gov

| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1-Boc-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-1H-indazole | >80% | nih.gov |

| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acid | Pd(OAc)₂/SPhos | 7-Aryl-4-sulfonamido-1H-indazole | Moderate to good | nih.gov |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd precatalyst | 3-(3-Fluorophenyl)indazole | Good to excellent | nih.gov |

Transition-metal-catalyzed C-H activation has emerged as a step-economical strategy for the functionalization of indazoles, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.comnih.gov This approach allows for the direct formation of C-C and C-heteroatom bonds. Rhodium(III) catalysts have been particularly effective in mediating these transformations. mdpi.comacs.orgnih.gov

One notable application is the synthesis of N-aryl-2H-indazoles through a rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization. acs.org This method provides access to a diverse range of substituted indazoles. Furthermore, C-H activation can be coupled with annulation reactions to construct fused indazole systems. For example, ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones with acrylates, followed by intramolecular cyclization, yields pyridazino[1,2-a]indazoles. rsc.org

| Starting Materials | Catalyst/Oxidant | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Azobenzene and Aldehyde | [RhCp*Cl₂]₂ | [4+1] Annulation | N-Aryl-2H-indazole | acs.org |

| Imidates and Nitrosobenzenes | Rh(III)/Cu(II) | Sequential C-H activation and intramolecular cascade annulation | 1H-Indazoles | mdpi.com |

| N-Aryl pyridazinediones and Acrylates | Ruthenium catalyst | Oxidative Alkenylation/Annulation | Pyridazino[1,2-a]indazoles | rsc.org |

Direct alkylation, arylation, and heteroarylation at the carbon atoms of the indazole ring provide a direct route to functionalized derivatives. While direct C-3 alkylation can be challenging due to the nucleophilicity of the nitrogen atoms, methods have been developed to achieve this transformation. nih.govmit.edu One strategy involves an "umpolung" approach, where an N-(benzoyloxy)indazole acts as an electrophile in a copper-hydride-catalyzed reaction to afford C-3 allylated indazoles. nih.govmit.edu

Direct arylation of indazoles is also a valuable tool. For instance, palladium-catalyzed direct C-7 arylation of 3-substituted 1H-indazoles with iodoaryls has been reported. acs.org Furthermore, direct radical alkylation and acylation of 2H-indazoles have been achieved using substituted Hantzsch esters as radical sources under mild, silver(I)-catalyzed conditions. rsc.org

N-Functionalization Methods (e.g., N-1, N-2)

The two nitrogen atoms of the indazole ring offer opportunities for functionalization, leading to either N-1 or N-2 substituted products. The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the electrophile, and the substituents already present on the indazole ring. nih.govacs.org

N-alkylation is a common method for modifying the indazole core, and the regiochemical outcome can be directed towards either the N-1 or N-2 position. nih.govd-nb.inforsc.orgnih.gov The choice of base and solvent system plays a crucial role in determining the selectivity. For example, using sodium hydride in tetrahydrofuran (B95107) often favors the formation of the N-1 alkylated product, which is generally the thermodynamically more stable isomer. nih.govd-nb.info Conversely, Mitsunobu conditions have been shown to favor the N-2 regioisomer. nih.gov In some cases, the initial kinetic product of N-2 alkylation can equilibrate to the more stable N-1 product over time, especially with α-electron-withdrawing group halides. acs.org

N-arylation of indazoles can be accomplished using methods such as the Buchwald-Hartwig amination, which has been applied to protected 5-bromoindazoles to introduce a range of amine substituents. nih.gov

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Substituted 1H-Indazole | Alkyl Bromide | NaH, THF | N-1 Alkylated Indazole | nih.govd-nb.info |

| 1H-Indazole | Alcohol | DEAD, PPh₃ (Mitsunobu) | N-2 Alkylated Indazole | nih.gov |

| Indazole | Diazo compounds | TfOH | N-2 Alkylated Indazole | rsc.org |

| 6-Nitroindazole | Methyl bromoacetate | Cs₂CO₃ | N-1 Alkylated Indazole (thermodynamic) | acs.org |

The selective protection of one of the indazole nitrogen atoms is often a necessary step to control the regioselectivity of subsequent functionalization reactions, particularly at the C-3 position. mdpi.comnih.govacs.org Various protecting groups have been employed for this purpose.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N-2 position. nih.govacs.org This protection allows for subsequent regioselective C-3 lithiation and reaction with a variety of electrophiles. The SEM group can be readily removed under acidic or basic conditions. nih.govacs.org The tert-butyloxycarbonyl (Boc) group is another common N-protecting group. Interestingly, in some instances, Suzuki-Miyaura cross-coupling reactions at the C-3 position of N-Boc protected 3-iodoindazoles can lead to concomitant deprotection of the Boc group. nih.gov The choice of protecting group and the conditions for its introduction and removal are critical for the successful synthesis of specifically functionalized indazole derivatives. nih.gov

Strategies for Introducing and Modifying the Ethoxy Group at C-4

The introduction of an ethoxy group at the C-4 position of the indazole ring is a critical step in the synthesis of the target compound. This transformation typically proceeds via a precursor, most commonly a 4-hydroxyindazole derivative. The synthesis of this key intermediate can be approached through various cyclization strategies analogous to those used for preparing 4-hydroxyindoles. researchgate.netgoogle.comchemicalbook.com

Once the 4-hydroxyindazole is obtained, the most prevalent and effective method for introducing the ethoxy group is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This classical SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic alkoxide, which then reacts with an ethylating agent.

Key Steps in C-4 Ethoxylation:

Alkoxide Formation: The 4-hydroxyindazole is treated with a strong base to deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice for this step as it forms a non-nucleophilic hydride anion that removes the proton, liberating hydrogen gas and leaving the sodium alkoxide salt. youtube.comlibretexts.org

Nucleophilic Attack: The resulting sodium 4-indazoloxide is then treated with a suitable ethylating agent, such as ethyl bromide or ethyl iodide. The alkoxide performs a nucleophilic attack on the electrophilic carbon of the ethyl halide, displacing the bromide or iodide leaving group to form the desired ether linkage. masterorganicchemistry.com

The general reaction is outlined below:

Scheme 1: General representation of Williamson ether synthesis applied to a 4-hydroxyindazole precursor.

| Step | Reagent(s) | Purpose | Mechanism |

| 1 | Sodium Hydride (NaH) | Deprotonation of the 4-hydroxyl group | Acid-Base Reaction |

| 2 | Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) | Introduction of the ethyl group | SN2 Nucleophilic Substitution |

An alternative, though less common, approach could involve the O-demethylation of a 4-methoxyindazole precursor using reagents like boron tribromide, followed by the Williamson synthesis as described above. google.com The synthesis of the 4-hydroxy precursor itself is a significant challenge due to the relative inertness of the C-4 position on the indole (B1671886)/indazole nucleus. nih.gov

Strategies for Introducing and Modifying Methyl Groups at N-1 and C-3

The assembly of the 1,3-dimethyl-1H-indazole core requires precise control over the placement of two distinct methyl groups.

Introduction of the N-1 Methyl Group:

The N-alkylation of the indazole heterocycle is a well-studied process that can lead to a mixture of N-1 and N-2 isomers. Achieving high regioselectivity for the desired N-1 product is paramount. Research has shown that the choice of base and solvent system is critical. A highly regioselective protocol for N-1 alkylation utilizes sodium hydride (NaH) as the base in a tetrahydrofuran (THF) solvent system. This method has proven effective for a range of substituted indazoles, consistently favoring the formation of the N-1 alkylated product. Current time information in Chatham County, US. The methylation of certain substituted indazoles under acidic conditions has also been shown to yield the N-1 methyl derivative exclusively. rsc.org

Introduction of the C-3 Methyl Group:

The methyl group at the C-3 position can be incorporated through two primary strategies: cyclization of a pre-functionalized precursor or direct C-3 functionalization of an existing indazole ring.

Cyclization Strategy: A common method for constructing 3-methyl-1H-indazoles involves the cyclization of 2-aminoacetophenone (B1585202). google.com In this pathway, the 2-aminoacetophenone is diazotized, and the resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring, with the methyl group from the acetophenone (B1666503) precursor becoming the C-3 substituent.

Direct C-3 Functionalization: Modern organic chemistry offers several methods for the direct introduction of substituents at the C-3 position. One approach involves the regioselective protection of the N-2 position, followed by directed lithiation at C-3. The resulting C-3 anion can then react with an electrophile like methyl iodide to install the methyl group. nih.gov More recently, copper-catalyzed and photoredox-mediated reactions have been developed for the C-3 alkylation of indazoles, offering milder conditions and broader functional group tolerance. chim.itmit.edu

| Position | Method | Reagents/Conditions | Key Feature |

| N-1 | Regioselective Alkylation | NaH, THF, Methyl Iodide | High selectivity for the thermodynamic N-1 product. Current time information in Chatham County, US. |

| N-1 | Acidic Methylation | Methylating agent, Acidic medium | Can provide exclusive N-1 methylation for specific substrates. rsc.org |

| C-3 | Cyclization | 2-Aminoacetophenone, NaNO₂, Acid | Incorporates the C-3 methyl group during ring formation. google.com |

| C-3 | Directed Functionalization | N-protection, n-BuLi, Methyl Iodide | Allows for direct methylation of a pre-formed indazole ring. nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis of Indazole Derivatives

For the synthesis of an achiral molecule like this compound, stereoselectivity is not a consideration. However, regioselectivity is a critical challenge, particularly during the N-methylation step.

The indazole anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both the N-1 and N-2 positions. The ratio of N-1 to N-2 alkylation products is highly dependent on several factors:

Steric Hindrance: Substituents at the C-7 position of the indazole ring can sterically hinder the N-1 position, leading to a preference for N-2 alkylation. Conversely, bulky substituents at the C-3 position can favor N-1 alkylation.

Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can significantly alter the N-1/N-2 product ratio.

Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role. For instance, using sodium hydride in THF generally favors the formation of the more thermodynamically stable N-1 isomer. Current time information in Chatham County, US. In contrast, different conditions, such as methylation under neutral conditions for certain nitroindazoles, can favor the N-2 product. rsc.org

Several studies have focused on developing synthetic routes that provide exclusive or high regioselectivity. Copper-catalyzed cyclizations of ortho-halogenated aryl ketones with hydrazines have been developed as a one-step method to regioselectively produce 1-alkyl-1H-indazoles. nih.gov Similarly, specific conditions have been optimized for the selective synthesis of 2H-indazoles. researchgate.netgoogle.com Control over these factors is essential to ensure the methyl group is installed at the desired N-1 position for the target compound.

Green Chemistry Approaches and Microwave-Assisted Syntheses

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this domain, offering significant advantages for the synthesis of indazole derivatives. masterorganicchemistry.com

The application of microwave irradiation can dramatically accelerate reaction rates, leading to substantially reduced reaction times compared to conventional heating methods. This often translates to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged heating. nih.gov

Key Advantages of Microwave-Assisted Indazole Synthesis:

Increased Reaction Rates: Many syntheses that take several hours under conventional reflux can be completed in minutes using microwave heating.

Higher Yields: The rapid and uniform heating provided by microwaves often leads to cleaner reactions and better yields.

Use of Greener Solvents: Microwave-assisted reactions can sometimes be performed in more environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. chemicalbook.comyoutube.com

Several reports highlight the successful application of this technology. The synthesis of various functionalized indazoles, including aryl and alkyl derivatives, has been efficiently achieved using microwave irradiation, often in conjunction with cross-coupling reactions. nih.gov This approach is particularly valuable for building libraries of bioactive compounds for drug discovery programs due to its speed and efficiency. masterorganicchemistry.com

Reaction Mechanisms and Mechanistic Investigations Involving 4 Ethoxy 1,3 Dimethyl 1h Indazole

Mechanistic Pathways of Indazole Ring Formation

The synthesis of the indazole core, a bicyclic aromatic heterocycle, can be achieved through various strategic approaches. These methods are generally applicable to a wide range of substituted indazoles, and the principles can be extended to the formation of 4-ethoxy-1,3-dimethyl-1H-indazole.

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct method for constructing the indazole ring system. One common strategy involves the reaction of diazo compounds with arynes. organic-chemistry.org In this pathway, the diazo compound acts as a three-atom component (a 1,3-dipole), which reacts with the aryne (a two-atom component) to form the five-membered pyrazole (B372694) ring fused to the benzene (B151609) ring. For instance, the reaction between in situ generated diazo compounds from N-tosylhydrazones and arynes proceeds via a 1,3-dipolar cycloaddition to yield 3-substituted indazoles. organic-chemistry.org Another variation employs sydnones, which are stable cyclic 1,3-dipoles, reacting with arynes in a [3+2] cycloaddition followed by decarboxylation to selectively produce 2H-indazoles. nih.gov These methods offer mild reaction conditions and accommodate a variety of substituents.

| Cycloaddition Strategy | Reactants | Key Feature | Product Type |

| [3+2] Cycloaddition | Diazo Compounds + Arynes | Direct formation of the pyrazole ring. | Substituted Indazoles |

| [3+2] Cycloaddition | N-Tosylhydrazones + Arynes | In situ generation of diazo compounds. | 3-Substituted Indazoles organic-chemistry.org |

| [3+2] Cycloaddition | Sydnones + Arynes | Utilizes a stable cyclic 1,3-dipole. | 2H-Indazoles nih.gov |

This table summarizes general cycloaddition strategies for indazole synthesis.

Transition-metal-catalyzed C-H activation has become a prominent strategy for the efficient, one-step construction of functionalized indazole derivatives. mdpi.comnih.gov These reactions often involve a sequence of C-H activation followed by annulation (ring formation). Rhodium and copper catalysts are frequently employed.

A representative mechanism involves the reaction of benzimidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system. nih.gov The proposed catalytic cycle begins with the coordination of the imidate to the Rh(III) catalyst, followed by C-H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, creating a six-membered rhodacycle. Subsequent protonolysis regenerates the Rh(III) catalyst and releases a hydroxylamine (B1172632) intermediate. A second cycle, involving a Cu(I) catalyst, facilitates the final N-N bond formation and cyclization to yield the 1H-indazole product. nih.gov The choice of metal catalyst and additives is crucial for the reaction's success and selectivity. researchgate.netnih.gov

Electrochemical methods offer an alternative, reagent-free approach to reactions involving indazoles. While specific electrochemical synthesis of the this compound ring is not detailed in the available literature, electrochemical methods have been applied to the functionalization of the indazole nucleus. For example, the selective N1-acylation of indazoles can be achieved electrochemically. In this process, the indazole is first reduced at the cathode to form an indazole anion and hydrogen gas. This anion then reacts with an acid anhydride (B1165640) in the same pot to achieve selective acylation at the N1 position. organic-chemistry.org This demonstrates the potential of electrochemistry to mediate specific transformations on the indazole ring under mild conditions.

Mechanistic Insights into Functionalization Reactions of this compound

Once the indazole ring is formed, its further functionalization is key to creating diverse derivatives. The mechanisms of these reactions are heavily influenced by the catalysts and reagents employed.

In transition-metal-catalyzed functionalization, the catalyst plays a multifaceted role. For instance, in Rh(III)-catalyzed reactions, the metal center first directs a C-H activation event, often guided by a directing group on the substrate. nih.gov The choice of the metal (e.g., Rh, Ru, Pd), its ligands, and additives (like oxidants or secondary metal catalysts such as Cu(II)) can control the regioselectivity and efficiency of the functionalization. mdpi.commdpi.com For example, rhodium catalysts are effective in C-H activation/annulation sequences, while palladium catalysts are used for cross-coupling reactions. nih.govmdpi.com The specific combination of catalyst and reagents dictates whether the reaction proceeds via olefination, alkylation, or other transformations. mdpi.com

| Catalyst System | Reaction Type | Role of Catalyst |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Rh(III) for C-H activation and insertion; Cu(II) for oxidative cyclization. nih.gov |

| Ni-catalyst | C-H Alkenylation | Cleavage of C-H bond and insertion of alkynes. mdpi.com |

| Pd-catalyst | Cross-Coupling/Alkylation | Coupling of oxazoles with alkylating agents. mdpi.com |

This table illustrates the role of different catalysts in the functionalization of azole compounds, including indazoles.

Understanding reaction mechanisms often relies on the characterization or trapping of key intermediates. In the context of metal-catalyzed indazole synthesis, the formation of cyclometalated intermediates, such as the rhodacycles described in Rh(III)-catalyzed reactions, is a cornerstone of the proposed mechanisms. nih.gov While direct isolation and characterization of these intermediates can be challenging due to their transient nature, their existence is often inferred from the final products and computational studies. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, can provide strong evidence for a particular mechanistic pathway. For example, in the study of cycloadditions involving arynes, the aryne itself is a highly reactive intermediate that is generated in situ and "trapped" by the 1,3-dipole to form the desired product. organic-chemistry.orgnih.gov Although no specific trapping experiments for this compound were found, these general techniques are fundamental to mechanistic organic chemistry.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity and stability of the this compound molecule are significantly influenced by the electronic and steric effects of its substituents: the 4-ethoxy group, the 1-methyl group, and the 3-methyl group. These groups modulate the electron density distribution within the indazole ring system, affecting the rates (kinetics) and equilibria (thermodynamics) of reactions.

Electronic Effects of the 4-Ethoxy Group:

The ethoxy group at the C4 position is a strong electron-donating group due to the +M (mesomeric) effect of the oxygen lone pair, which is stronger than its -I (inductive) effect. This donation of electron density to the benzene ring of the indazole system has several consequences:

Increased Nucleophilicity: The increased electron density on the aromatic ring makes the molecule more susceptible to electrophilic attack. However, the position of substitution will be directed by the combined influence of all substituents.

Effect on N-H Acidity (of the precursor): In the precursor 4-ethoxy-3-methyl-1H-indazole, the electron-donating nature of the ethoxy group would be expected to increase the pKa value compared to unsubstituted indazole, making the N-H proton less acidic. This can influence the rate of deprotonation, a key step in N-alkylation reactions.

Steric and Electronic Effects of the Methyl Groups:

3-Methyl Group: The methyl group at the C3 position has a modest +I (inductive) effect, donating electron density to the pyrazole ring. Sterically, it can influence the approach of reagents to the N2 position.

1-Methyl Group: The presence of a methyl group at the N1 position is a result of an N-alkylation reaction on a 1H-indazole precursor. The position of this alkylation (N1 vs. N2) is a critical aspect of indazole chemistry. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net Consequently, N1-substituted indazoles are often the thermodynamically favored products in alkylation reactions, especially under conditions that allow for equilibration. nih.gov

Combined Influence on Reaction Kinetics and Thermodynamics:

The regioselectivity of the N-methylation of the precursor, 4-ethoxy-3-methyl-1H-indazole, is a key thermodynamic and kinetic consideration. While the N1-alkylated product is generally more stable, the kinetic product can sometimes be the N2-isomer depending on the reaction conditions. Factors such as the choice of base, solvent, and alkylating agent play a crucial role. nih.gov For example, the use of sodium hydride in a non-polar solvent like THF often favors the formation of a tight ion pair between the indazolide anion and the sodium cation, which can sterically direct the alkylating agent to the N1 position. nih.gov

Illustrative Data on Substituent Effects:

| Substituent/Condition | Influence on Reaction Parameter | Expected Outcome for this compound System |

| 4-Ethoxy Group | Increases electron density on the benzene ring. | Enhanced rate of electrophilic aromatic substitution. |

| 3-Methyl Group | Minor electron-donating (+I) and steric effect. | May slightly influence the N1/N2 alkylation ratio in the precursor. |

| N-Alkylation Conditions | Base, solvent, and electrophile determine regioselectivity. | Use of NaH/THF would strongly favor the N1-methylated product. |

| Thermodynamic Stability | N1-substituted indazoles are generally more stable. | This compound is expected to be thermodynamically more stable than its N2-isomer. |

Proposed Reaction Mechanisms for the Synthesis and Transformation of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely involving the initial formation of the substituted indazole core followed by N-methylation.

Proposed Synthesis Mechanism:

A plausible synthetic route starts from a suitably substituted aromatic precursor, such as a 2-nitro- or 2-halo-acetophenone derivative. One common method is the intramolecular cyclization of an N-arylhydrazone .

Step 1: Formation of the Hydrazone The synthesis would likely begin with an appropriately substituted acetophenone (B1666503), for example, 2-acetyl-5-ethoxyaniline. This would then be reacted with a methylating agent to form the corresponding N-methyl aniline, followed by diazotization and reduction to yield a hydrazine (B178648). Alternatively, a more direct approach would involve the reaction of a substituted phenylhydrazine (B124118) with an appropriate carbonyl compound.

Step 2: Intramolecular Cyclization (e.g., Fischer Indole (B1671886) Synthesis Analogue or Davis-Beirut Reaction) Several methods can be employed for the cyclization to form the indazole ring. The Davis-Beirut reaction , for instance, involves the base-catalyzed condensation of a nitro-substituted aldehyde or ketone with an amine, proceeding through a key nitroso intermediate. nih.gov

A more classical approach would be the intramolecular cyclization of an ortho-substituted arylhydrazone . For example, starting with 3-ethoxy-2-methylaniline, diazotization followed by reduction would yield the corresponding hydrazine. Reaction of this hydrazine with an acetylating agent would provide a precursor that can undergo intramolecular cyclization.

Step 3: N-Methylation Once the 4-ethoxy-3-methyl-1H-indazole core is formed, the final step is the regioselective methylation at the N1 position. As discussed previously, this is typically achieved by treating the indazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

The proposed mechanism for N1-selective methylation is as follows:

Deprotonation: The base (e.g., NaH) removes the acidic proton from the N1 position of 4-ethoxy-3-methyl-1H-indazole, forming the corresponding indazolide anion.

Nucleophilic Attack: The indazolide anion, with the negative charge delocalized between N1 and N2, acts as a nucleophile. The N1 position, being less sterically hindered and leading to the thermodynamically more stable product, preferentially attacks the methylating agent (e.g., CH₃I).

Product Formation: The N1-C bond is formed, yielding this compound.

Proposed Transformation Mechanisms:

The reactivity of this compound would be dictated by its substituent pattern.

Electrophilic Aromatic Substitution: The electron-rich benzene ring, activated by the 4-ethoxy group, would be susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The primary site of substitution would be directed by the powerful ortho-, para-directing ethoxy group, likely at the C5 or C7 position, with the outcome also influenced by the steric bulk of the attacking electrophile.

Oxidation: The methyl group at C3 could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, providing a handle for further functionalization.

Reactions involving the Pyrazole Ring: While the pyrazole ring is generally less reactive towards electrophiles than the benzene ring, certain transformations are possible. For instance, strong oxidizing agents could potentially lead to ring-opening.

The following table summarizes some proposed transformations and their general mechanistic features.

| Transformation | Reagents | Mechanistic Features |

| Nitration | HNO₃/H₂SO₄ | Electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) attacking the electron-rich benzene ring. |

| Bromination | Br₂/FeBr₃ | Electrophilic aromatic substitution, involving the generation of a bromonium ion equivalent. |

| C3-Methyl Oxidation | KMnO₄ or other strong oxidants | Radical or ionic mechanism leading to the formation of a 3-carboxy derivative. |

Spectroscopic and Structural Elucidation Studies of 4 Ethoxy 1,3 Dimethyl 1h Indazole and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For compounds such as 4-ethoxy-1,3-dimethyl-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

In a study of various N-substituted indazole derivatives, the chemical shifts of the indazole core protons were observed to be influenced by the nature and position of the substituents. nih.gov This suggests that the electron-donating ethoxy group at the 4-position and the methyl groups at the 1- and 3-positions in this compound would have a distinct influence on the shielding of the aromatic protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Ethoxy-Indazole Analogue (3-ethoxy-1-tosyl-1H-indazole in CDCl₃) amazonaws.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.10 - 8.11 | 114.39 - 130.16 |

| Aromatic C | - | 118.41 - 161.68 |

| O-CH₂ | 4.47 (q, J = 7.1 Hz) | 65.73 |

| O-CH₂-CH₃ | 1.42 (t, J = 7.1 Hz) | 14.52 |

| N-SO₂-C₆H₄-CH₃ | 2.31 (s) | 21.71 |

Note: This data is for an analogue and serves as a reference.

To definitively assign the proton and carbon signals of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons, helping to establish the connectivity within the aromatic ring and the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-3 bonds). It would be crucial for establishing the connectivity between the substituents (ethoxy and methyl groups) and the indazole core. For example, correlations between the N-methyl protons and the carbons of the indazole ring would confirm its position at N1.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. This would be particularly useful in confirming the regiochemistry of the substitution pattern, for instance, by observing through-space interactions between the protons of the ethoxy group and the adjacent aromatic proton.

A study on the addition mechanism of 1H-indazole derivatives utilized a combination of NMR techniques to characterize the resulting products, highlighting the power of these methods in elucidating the structures of complex heterocyclic systems. nih.govacs.org

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystalline forms. Each polymorphic form can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

While no specific solid-state NMR studies on this compound were found, research on other indazole derivatives has demonstrated the utility of this technique. For example, a study on the reaction of NH-indazoles with formaldehyde (B43269) employed solid-state NMR to characterize the resulting products in their solid form. nih.govacs.org Another study on fluorinated indazolinones used 13C and 15N solid-state NMR to determine their tautomeric forms in the solid state, which were then confirmed by X-ray crystallography. researchgate.net This underscores the potential of ssNMR in providing detailed structural information for crystalline indazole derivatives.

The electronic structure of a molecule, which is influenced by its substituents, has a direct impact on its spectroscopic properties. In NMR spectroscopy, the chemical shift of a nucleus is determined by its local electronic environment.

Theoretical calculations, such as those using Gauge-Invariant Atomic Orbitals (GIAO) at the Density Functional Theory (DFT) level, can be used to predict NMR chemical shifts. nih.govnih.gov By comparing the experimentally observed chemical shifts with the calculated values, a deeper understanding of the electronic structure can be gained. For this compound, the electron-donating nature of the ethoxy group and the methyl groups is expected to increase the electron density at certain positions in the indazole ring, leading to upfield shifts in the NMR spectra for the corresponding nuclei. A recent study on novel indazole derivatives utilized DFT calculations to correlate the electronic properties with the observed spectroscopic data. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₄N₂O), the expected exact mass can be calculated. An HRMS measurement would confirm this elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of related ethoxy-indazole analogues has been studied. For example, the EI-MS of 3-ethoxy-1-tosyl-1H-indazole shows characteristic fragment ions. amazonaws.com The fragmentation of synthetic cannabinoids with an indazole core has also been investigated, revealing typical cleavage patterns. researchgate.net Generally, in electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation, and the resulting fragmentation pattern is a fingerprint of the molecule's structure. libretexts.orgchemguide.co.uk For this compound, one would expect to see fragmentation corresponding to the loss of the ethoxy group, methyl groups, and potentially cleavage of the indazole ring itself.

Table 2: Predicted HRMS Data and Potential Fragments for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₄N₂O | 190.1106 |

| [M - CH₃]⁺ | C₁₀H₁₁N₂O | 175.0871 |

| [M - OCH₂CH₃]⁺ | C₉H₉N₂ | 145.0766 |

| [M - CH₂CH₃]⁺ | C₉H₉N₂O | 161.0715 |

Note: This is a predictive table based on the structure and common fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also be sensitive to the molecule's conformation.

The IR spectrum of an ethoxy-indazole derivative, 3-ethoxy-1-tosyl-1H-indazole, shows characteristic absorption bands. amazonaws.com For this compound, one would expect to observe:

C-H stretching vibrations for the aromatic and aliphatic (methyl and ethoxy) groups.

C-O stretching vibrations for the ethoxy group.

C=C and C=N stretching vibrations within the indazole ring system.

Characteristic aromatic substitution patterns in the fingerprint region.

A study on the gas-phase IR spectrum of the parent compound, indazole, provided a detailed assignment of its vibrational modes, which can serve as a basis for interpreting the spectra of its derivatives. The presence of hydrogen bonding can also significantly influence the vibrational frequencies. bhu.ac.in

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C/C=N Stretch (Aromatic) | 1450 - 1650 |

| C-O Stretch (Ether) | 1050 - 1250 |

| Aromatic C-H Bending | 700 - 900 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It also provides invaluable insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netias.ac.in

While a crystal structure for this compound has not been reported in the searched literature, the crystal structures of several closely related analogues have been determined. For example, the crystal structure of N-(3-chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is nearly planar. researchgate.net In another related structure, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the allyl and ethoxy groups are oriented nearly perpendicular to the indazole ring. researchgate.net These studies demonstrate that intermolecular N-H···N and C-H···O hydrogen bonds, as well as π-π interactions, can play a significant role in the crystal packing of indazole derivatives. researchgate.netresearchgate.net The analysis of intermolecular interactions in a series of bioactive oxazoles also highlights the importance of weak interactions in determining the crystal architecture. nih.gov

Table 4: Representative Crystallographic Data for an Analogue, N-(3-chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5296 (9) |

| b (Å) | 8.6165 (9) |

| c (Å) | 12.9821 (14) |

| α (°) | 91.810 (6) |

| β (°) | 102.566 (5) |

| γ (°) | 100.514 (5) |

| Volume (ų) | 913.10 (17) |

| Z | 2 |

Note: This data is for an analogue and illustrates the type of information obtained from X-ray crystallography.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of the indazole core and its substituents is defined by a specific set of bond lengths, bond angles, and torsion angles. These parameters, determined with high precision from X-ray diffraction data, are crucial for understanding the steric and electronic properties of the molecules.

N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

In this analogue, the indazole ring system is nearly planar. The ethoxy and allyl groups, however, are oriented almost perpendicular to the plane of the indazole ring. A key torsion angle, C—C—O—C of the ethoxy group, is reported to be -88.1 (2)°. Another significant torsion angle is N—N—C—C of the allyl group, which is 111.6 (2)°. The benzene (B151609) ring is inclined with respect to the indazole ring system by 65.07 (8)°. researchgate.netbldpharm.com

N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

The indazole ring in this molecule is also largely planar, with a root-mean-square deviation of 0.0113 Å. nih.gov The attached benzene ring forms a dihedral angle of 32.22 (8)° with the indazole plane. The 4-ethoxy group is positioned at a dihedral angle of 57.5 (3)° relative to the indazole ring system. nih.gov

N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide

For this compound, the molecule exhibits a bent conformation at the sulfur atom, with a C—SO2—NH—C torsion angle of 80.17 (8)°. The phenyl substituent on the sulfur atom is rotated out of the plane of the 1H-indazole ring, with an interplanar angle of 46.24 (8)°.

The following table summarizes selected geometric parameters for these analogues.

| Compound Name | Selected Bond Angles (°) | Selected Torsion Angles (°) |

| N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Benzene ring to indazole ring system: 65.07 (8) | C—C—O—C (ethoxy): -88.1 (2) N—N—C—C (allyl): 111.6 (2) |

| N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Benzene ring to indazole ring: 32.22 (8) 4-ethoxy group to indazole ring: 57.5 (3) | - |

| N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Phenyl substituent to 1H-indazole ring: 46.24 (8) | C—SO2—NH—C: 80.17 (8) |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by intermolecular forces, primarily hydrogen bonds and van der Waals interactions. The analysis of crystal packing reveals how these interactions lead to the formation of specific supramolecular architectures.

N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

The crystal structure of this analogue features molecules connected through N—H···N hydrogen bonds, which form helical chains that propagate along the nih.gov crystallographic direction. These helical chains are further interconnected by C—H···O hydrogen bonds, resulting in a complex three-dimensional network. researchgate.netbldpharm.com

N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

In the crystal lattice of this compound, molecules form inversion dimers through pairs of N—H···O hydrogen bonds. These dimers are then linked by π–π stacking interactions between the diazole rings of adjacent indazole systems, with an intercentroid distance of 3.4946 (11) Å. This arrangement creates chains that extend parallel to the direction. nih.gov

N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide

The supramolecular structure of this analogue is characterized by intermolecular N—H···N and N—H···O hydrogen bonds, which assemble the molecules into ribbons that develop parallel to the b-axis. These ribbons are subsequently linked by C—H···O hydrogen bonds to form two-dimensional layers parallel to the bc plane. nih.gov

The table below details the hydrogen bonding interactions for the studied analogues.

| Compound Name | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Supramolecular Structure |

| N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N—H···N, C—H···O | Not specified | Helical chains forming a 3D network |

| N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N—H···O | Not specified | Inversion dimers linked by π–π stacking into chains |

| N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide | N—H···N, N—H···O | Not specified | Ribbons linked by C—H···O bonds into 2D layers |

Computational and Theoretical Investigations of 4 Ethoxy 1,3 Dimethyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties. For indazole derivatives, methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) in combination with basis sets such as 6-311++G(d,p) are commonly employed to provide a reliable balance between accuracy and computational cost. nih.govacs.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-ethoxy-1,3-dimethyl-1H-indazole, this involves predicting bond lengths, bond angles, and dihedral angles.

The core indazole ring system is expected to be nearly planar. Studies on similar structures, such as N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, have confirmed the planarity of the fused five- and six-membered rings through X-ray crystallography, with a root-mean-square deviation of just 0.0113 Å. nih.govresearchgate.net A key aspect of the conformational analysis for this molecule is the orientation of the ethoxy group relative to the indazole ring. The dihedral angle, which describes the rotation around the C-O bond, determines the spatial arrangement of the ethyl chain. DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers. In a related crystal structure, the dihedral angle between the indazole ring and the plane of the ethoxy group was found to be 57.5°. nih.govresearchgate.net

| Parameter | Predicted Value Range |

| N1-N2 Bond Length | 1.35 - 1.38 Å |

| C3-N2 Bond Length | 1.32 - 1.35 Å |

| C4-C5 Bond Length | 1.38 - 1.41 Å |

| C(ring)-O(ethoxy) Bond Length | 1.36 - 1.39 Å |

| Indazole Ring Planarity | Nearly planar |

| C(ring)-C(ring)-O-C(ethyl) Dihedral Angle | Variable, with stable conformers |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring and the oxygen atom of the ethoxy group. The LUMO is likely to be spread across the aromatic system. DFT calculations for various indazole derivatives show that the HOMO and LUMO distributions span almost the entire molecule. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Indazole Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative 8a nih.gov | -6.34 | -0.99 | 5.35 |

| Indazole Derivative 8c nih.gov | -6.45 | -1.13 | 5.32 |

| Indazole Derivative 8q nih.gov | -6.71 | -1.72 | 4.99 |

| Indazole Derivative 8u nih.gov | -5.99 | -1.18 | 4.81 |

| Indazole Derivative 8x nih.gov | -6.01 | -1.14 | 4.87 |

| Indazole Derivative 8z nih.gov | -5.96 | -1.09 | 4.87 |

Source: Adapted from DFT calculated values for a series of 3-carboxamide indazole derivatives. nih.gov

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. MEP surfaces are plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the indazole ring and the oxygen atom of the ethoxy group, due to their lone pairs of electrons. These are the primary sites for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the methyl groups and the aromatic ring.

Neutral Potential (Green): Spread across the carbon framework of the molecule.

This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical calculations of vibrational frequencies (IR spectroscopy) can also be performed, though the calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

Studies on indazole derivatives have shown a strong correlation between theoretically calculated NMR chemical shifts and experimental values. nih.govacs.org For this compound, calculations would predict the chemical shifts for each unique carbon and hydrogen atom. For instance, the ¹³C chemical shifts for the indazole ring are known to be sensitive to the substitution pattern. nih.gov

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Representative (1H-indazol-1-yl)methanol Derivative

| Proton | Experimental (DMSO-d₆) | Calculated (GIAO/DFT) |

| OH | ~7.5 | (underestimated in gas phase) |

| CH₂ | ~5.5-6.2 | ~5.4-6.1 |

| H3 | ~8.1-8.3 | ~8.0-8.2 |

| H4 | ~7.7-7.9 | ~7.6-7.8 |

| H5 | ~7.1-7.4 | ~7.0-7.3 |

| H6 | ~7.3-7.6 | ~7.2-7.5 |

Source: Adapted from data on nitro-1H-indazole derivatives, illustrating the typical accuracy of GIAO/DFT calculations. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand Stability

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment (e.g., in solution or bound to a protein).

For this compound, MD simulations can:

Assess Conformational Flexibility: Analyze the movement of the ethoxy side chain, revealing its preferred orientations and the energy barriers between different conformations.

Evaluate Ligand Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose. nih.govtandfonline.com By monitoring the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can determine if the initial docking pose is maintained, providing confidence in the predicted binding mode. nih.gov Such simulations are critical in drug design to understand how a ligand like an indazole derivative interacts with and remains stable within its biological target. aboutscience.eu

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Complex Indazole Scaffolds

The synthesis of indazole motifs has been a subject of intense interest for synthetic organic chemists, leading to the development of innovative and efficient construction methods. nih.gov Research has focused on creating structurally diverse indazole derivatives, which are often challenging to prepare using traditional methods. nih.gov Modern strategies include metal-promoted intramolecular C–N bond formation and metal-free approaches. nih.gov

Recent advancements have highlighted several novel synthetic routes:

Ag(I)-Catalyzed Intermolecular Oxidative C-H Amination : This technique has been shown to be effective for producing 3-substituted indazole motifs. nih.gov

[2+3] Cycloaddition Reactions : These reactions have been successfully employed in the parallel synthesis of 5-substituted indazoles and amino indazoles from readily available starting materials. nih.gov

Suzuki Coupling Reactions : This cross-coupling method is utilized to synthesize various indazole derivatives, including those with aryl substitutions, and can be part of a multi-step synthesis to produce target compounds. mdpi.com

Multi-component Reactions : Efficient methods for synthesizing complex indazole derivatives, such as 4,5,6,7-tetrahydro-1H-indazole derivatives, have been developed using multi-component reactions starting from materials like indole-3-carbaldehyde and acetylacetone. jmchemsci.com

Formal Oxygen Insertion : A novel three-component coupling strategy has been reported that formally inserts an oxygen atom into a Suzuki–Miyaura transformation, allowing for the synthesis of diaryl ethers from indazole nucleophiles and highlighting a method to repurpose common cross-coupling partners. acs.org

These methodologies provide a robust platform for creating libraries of complex indazole scaffolds, which could be applied to the synthesis of derivatives of 4-ethoxy-1,3-dimethyl-1H-indazole with varied substitution patterns for further biological evaluation.

Exploration of New Biological Targets and Pathways for Indazole Derivatives

Indazole-containing compounds have been identified as inhibitors and modulators of a wide range of biological targets, making them promising candidates for drug discovery. researchgate.net The indazole scaffold is a key component in several FDA-approved small molecule anti-cancer drugs. rsc.org

Key biological targets for indazole derivatives include:

Protein Kinases : Many indazole derivatives are developed as kinase inhibitors. nih.gov They have shown potent inhibitory activity against various kinases, including:

Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net

c-Met. nih.govresearchgate.net

Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.net

Tyrosine Threonine Kinase (TTK). longdom.org

Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov

Histone Deacetylases (HDACs) : Novel indazole derivatives have been designed as potent HDAC inhibitors, with some compounds showing excellent activity against HDAC1, HDAC2, and HDAC8. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) : As a heme-containing enzyme, IDO1 is a target for cancer immunotherapy. nih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors. nih.gov

PD-1/PD-L1 Pathway : Small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are a promising area of cancer immunotherapy, and novel 4-phenyl-1H-indazole derivatives have been identified as potent inhibitors in this pathway. nih.gov

Other Enzymes and Receptors : Indazole derivatives have also been investigated as inhibitors of Pim kinase, aurora kinases, and as estrogen receptor degraders. nih.govresearchgate.net

The diverse range of targets underscores the versatility of the indazole scaffold. Future research on this compound could involve screening it against these and other emerging biological targets to uncover novel therapeutic potentials.

Table 1: Selected Biological Targets of Indazole Derivatives

| Target Class | Specific Target | Reference |

|---|---|---|

| Protein Kinases | EGFR, CDK2, c-Met | nih.govresearchgate.net |

| Protein Kinases | FGFR | nih.govresearchgate.net |

| Protein Kinases | TTK | longdom.org |

| Protein Kinases | PDK1 | nih.gov |

| Enzymes | HDACs (HDAC1, HDAC2, HDAC8) | nih.gov |

| Immune Checkpoints | IDO1 | nih.gov |

| Immune Checkpoints | PD-1/PD-L1 Interaction | nih.gov |

| Receptors | Estrogen Receptor (ER-α) | nih.gov |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational and efficient design of novel therapeutic agents. longdom.org For indazole derivatives, a variety of computational methods are employed to predict biological activity, optimize molecular structures, and understand structure-activity relationships (SAR). longdom.orgresearchgate.net

Quantitative Structure–Activity Relationship (QSAR) : Both 2D and 3D-QSAR models have been developed for indazole derivatives to predict their anticancer efficacy, for instance as TTK inhibitors. longdom.org These models demonstrate robust predictive accuracy and help identify key structural features that influence biological activity. longdom.org

Molecular Docking : This technique is widely used to predict the binding modes of indazole derivatives within the active sites of their target proteins, such as HDACs and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net Docking studies help in understanding the interactions that lead to potent inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are performed to validate the stability of ligand-protein complexes predicted by docking. longdom.orgresearchgate.net These simulations provide insights into the dynamic behavior of the complex in a physiological environment. researchgate.net

Fragment-Based Drug Design (FBDD) : This approach, combined with virtual screening, has been used to design novel indazole-based HDAC inhibitors. nih.gov

Target Prediction Tools : Web-based tools are used to predict potential biological targets for newly synthesized compounds, which can help in elucidating their mechanism of action. nih.gov

The integration of these computational techniques facilitates a more targeted and efficient discovery process for new indazole-based therapeutic agents. longdom.org

Investigation of Multi-Targeted Indazole Compounds

The development of compounds that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery, particularly for complex diseases like cancer. nih.gov The indazole scaffold has proven to be a suitable framework for designing such multi-targeted agents. nih.gov

Several studies have reported indazole derivatives with multi-targeted activity. For example, certain novel indazole derivatives have been shown to act as potent antiproliferative agents by inhibiting multiple kinases, including EGFR, CDK2, and c-Met. nih.govresearchgate.net Other research has led to the design of multi-target inhibitors of angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4. nih.gov One compound was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. nih.gov This multi-targeting ability can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. researchgate.net The structural versatility of the indazole core allows for modifications that can be tailored to interact with the binding sites of several distinct proteins. nih.gov

Applications of this compound as a Chemical Probe or Building Block in Organic Synthesis

While specific applications of this compound as a chemical probe or building block are not extensively documented in the reviewed literature, its structure presents clear potential for these roles. The functionalized indazole ring is a valuable starting point for further chemical elaboration.

As a building block , the indazole core of this compound can be modified using various synthetic reactions. For instance, the benzene (B151609) portion of the indazole scaffold can undergo further substitution reactions, and the heterocyclic ring can be functionalized. The presence of the ethoxy group provides a handle for potential ether cleavage or modification. The principles of using functionalized heterocycles in multi-component reactions or as partners in cross-coupling reactions are well-established. acs.orgbeilstein-journals.org Indazole derivatives have been successfully used in Suzuki reactions to create more complex molecules, demonstrating their utility as synthetic intermediates. mdpi.com

As a chemical probe , a molecule like this compound could serve as a scaffold for developing tools to study biological systems. By attaching reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, derivatives could be created to identify and characterize new biological targets or to visualize cellular processes. The development of bivalent chemical probes targeting BET proteins has been demonstrated, showcasing a strategy that could be adapted for indazole-based scaffolds. unifi.it The core structure's inherent biological relevance, given the wide range of activities for indazole derivatives, makes it an attractive starting point for probe development.

Q & A

Q. What methodologies evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated degradation studies using HPLC monitor decomposition products. For example, indazole derivatives are incubated at 40–80°C in buffers (pH 1–13), with degradation kinetics modeled via Arrhenius equations. Stability-indicating assays ensure reliable bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.